N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide
Brand Name: Vulcanchem
CAS No.: 900641-80-7
VCID: VC5710901
InChI: InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21)
SMILES: C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C14H12ClF3N2O2
Molecular Weight: 332.71

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide

CAS No.: 900641-80-7

Cat. No.: VC5710901

Molecular Formula: C14H12ClF3N2O2

Molecular Weight: 332.71

* For research use only. Not for human or veterinary use.

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide - 900641-80-7

Specification

CAS No. 900641-80-7
Molecular Formula C14H12ClF3N2O2
Molecular Weight 332.71
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide
Standard InChI InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21)
Standard InChI Key KAWMHXKLVBZSQF-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • 4-Chloro-3-(trifluoromethyl)phenyl group: A halogenated aromatic ring with electron-withdrawing substituents (chloro and trifluoromethyl) that enhance metabolic stability and influence binding interactions .

  • Acetamide backbone: Serves as a flexible linker, enabling conformational adaptability for target engagement.

  • Furan-2-ylmethylamino group: A heterocyclic furan ring attached via a methylene bridge to the acetamide nitrogen, introducing potential for π-π stacking and hydrogen bonding .

The molecular formula is inferred as C₁₅H₁₃ClF₃N₂O₂, with a molar mass of approximately 363.73 g/mol. Key spectroscopic identifiers include:

  • IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹).

  • NMR: Distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and furan protons (δ ~7.5 ppm in ¹H NMR) .

Nomenclature and Registry

  • IUPAC Name: N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide

  • CAS Registry: While no CAS number is explicitly listed for this compound, structurally related analogs such as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride (CAS 1170019-65-4) provide a reference framework .

Synthetic Pathways and Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes amine reactivity
Temperature60–70°CBalances reaction rate and decomposition
BaseK₂CO₃Prevents over-alkylation

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalInterpretation
¹H NMR (400 MHz, DMSO-d6)δ 7.85 (s, 1H, Ar-H)Aromatic proton adjacent to CF₃
¹³C NMRδ 158.9 (C=O)Acetamide carbonyl
HRMSm/z 363.0601 [M+H]⁺Confirms molecular formula

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